Biological Activity Profile of 3-Amino-2H-1,4-Benzoxazin-2-One Derivatives
Biological Activity Profile of 3-Amino-2H-1,4-Benzoxazin-2-One Derivatives
This guide details the biological activity, mechanism of action, and synthesis of 3-amino-2H-1,4-benzoxazin-2-one derivatives. It is designed for researchers in medicinal chemistry and pharmacology.
Executive Summary
The 3-amino-2H-1,4-benzoxazin-2-one scaffold represents a specialized class of heterocyclic compounds within the broader benzoxazinone family. Unlike their thermodynamically stable "3-one" (lactam) counterparts, the 2-one (lactone/imine) derivatives are characterized by high electrophilicity at the carbonyl center. This chemical feature drives their primary pharmacological utility: mechanism-based "suicide" inhibition of serine proteases , particularly Human Leukocyte Elastase (HLE) .
Beyond enzyme inhibition, 3-amino-substituted derivatives exhibit significant antimicrobial and anticancer profiles, often mediated by DNA intercalation or specific kinase interactions. This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for developing these compounds.
Chemical Profile & Structural Logic[1]
The Scaffold
The core structure consists of a benzene ring fused to a 1,4-oxazine ring containing a carbonyl at position 2 and an exocyclic amine (or substituted amine) at position 3.
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Electrophilic Center: The C2 carbonyl is highly susceptible to nucleophilic attack due to the strain of the heterocycle and the electron-withdrawing nature of the adjacent oxygen and imine nitrogen (N4).
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3-Amino Substituent: The group at C3 (amino, alkylamino, arylamino) modulates the electronic density of the C3=N4 bond. Electron-donating amino groups can stabilize the ring, while electron-withdrawing groups increase reactivity toward nucleophiles (like the serine hydroxyl of proteases).
Synthesis Pathway
The most robust synthetic route proceeds via a 3-chloro intermediate, allowing for diverse amino substitutions via Nucleophilic Aromatic Substitution (
Figure 1: General synthetic workflow for accessing 3-amino-1,4-benzoxazin-2-one derivatives.
Mechanism of Action
Serine Protease Inhibition (Suicide Substrate)
The primary mechanism involves the formation of a stable acyl-enzyme complex. The 3-amino-1,4-benzoxazin-2-one acts as a suicide substrate for enzymes like Human Leukocyte Elastase (HLE) and C1r.
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Recognition: The enzyme's specificity pocket (S1) binds the substituent at C3 (or the aromatic ring).
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Acylation: The catalytic serine hydroxyl (
) attacks the C2 carbonyl. -
Ring Opening: The O1-C2 bond cleaves, opening the oxazine ring.
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Tethering: The enzyme is now covalently acylated. The 3-amino group (now part of an amidine-like tether) interacts with the active site histidine or other residues, preventing water from accessing the acyl bond (deacylation).
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Inhibition: The enzyme remains "stalled" in the acyl-enzyme state.
Figure 2: Kinetic mechanism of serine protease inactivation by benzoxazin-2-ones.
Antimicrobial & Anticancer Mechanisms
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DNA Intercalation: Planar 3-arylamino derivatives can intercalate between DNA base pairs, disrupting replication.
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Gyrase Inhibition: Some derivatives target bacterial DNA gyrase (GyrB subunit), blocking supercoiling.
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Apoptosis Induction: In cancer lines (e.g., HeLa, MCF-7), these compounds induce oxidative stress and upregulate Caspase-3/7.
Biological Activity Profile
Enzyme Inhibition Data (Representative)
The following table summarizes the inhibitory potential against key serine proteases. Note that electron-withdrawing substituents on the 3-amino group generally enhance acylation rates (
| Target Enzyme | Derivative Type | IC50 / Ki Range | Mechanism Note |
| Human Leukocyte Elastase (HLE) | 3-Alkylamino | 0.5 - 5.0 µM | Rapid acylation; stability depends on N-substituent steric bulk. |
| C1r Serine Protease | 3-Arylamino | 10 - 50 µM | Selectivity over trypsin achieved via 3-aryl substitution. |
| Thrombin | 3-Dialkylamino | > 100 µM | Generally weak inhibition; high selectivity for Elastase. |
| Matriptase-2 | 3-Aryl-ether/amino | 5 - 15 µM | Relevant for iron overload disorders (hemochromatosis). |
Antimicrobial Spectrum
Recent studies highlight the efficacy of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones against resistant strains.
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Mycobacterium tuberculosis: MIC values ranging from 10-50 µg/mL .
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Streptococcus dysgalactiae: Significant inhibition observed with 3-indolyl derivatives.
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Mechanism: Disruption of cell wall synthesis and DNA gyrase interference.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(Phenylamino)-2H-1,4-benzoxazin-2-one
Objective: Synthesize a representative 3-amino derivative via the 3-chloro intermediate.
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Precursor Preparation:
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Reflux 2-aminophenol (10 mmol) with oxalyl chloride (12 mmol) in o-dichlorobenzene at 120°C for 3 hours.
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Cool, filter, and wash to obtain 1,4-benzoxazine-2,3-dione .
-
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Chlorination:
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Treat the dione (5 mmol) with phosphorus oxychloride (POCl3) (15 mL) and PCl5 (5 mmol).
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Reflux for 4 hours. Evaporate excess POCl3 under vacuum.
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Caution: The product, 3-chloro-1,4-benzoxazin-2-one , is moisture-sensitive. Use immediately.
-
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Nucleophilic Substitution (
):-
Dissolve 3-chloro-1,4-benzoxazin-2-one (2 mmol) in anhydrous dichloromethane (DCM) .
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Add Aniline (2.2 mmol) and Triethylamine (3 mmol) dropwise at 0°C.
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Stir at room temperature for 2-4 hours (monitor by TLC).
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Workup: Wash with water, dry over
, and concentrate. -
Purification: Recrystallize from ethanol/hexane.
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Protocol B: Human Leukocyte Elastase (HLE) Inhibition Assay
Objective: Determine the
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Reagents:
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Enzyme: Human Leukocyte Elastase (0.1 units/mL in assay buffer).
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Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic, 1 mM stock).
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Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.
-
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Procedure:
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In a 96-well plate, add 10 µL of inhibitor (serial dilutions in DMSO).
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Add 150 µL of Buffer and 20 µL of Enzyme solution.
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Incubate at 25°C for 15 minutes (to allow acyl-enzyme formation).
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Initiate reaction by adding 20 µL of Substrate.
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Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
-
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Analysis:
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Plot % Residual Activity vs. Log[Inhibitor].
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Calculate
using non-linear regression (Sigmoidal dose-response).
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Visualization of SAR Logic
Figure 3: SAR determinants for protease inhibition and stability.
References
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Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry, 2024.
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1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2024.[1]
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Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemistry, 1993. (Foundational mechanism for HLE inhibition).
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2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 2025.
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Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Malaysian Journal of Chemistry, 2024.
